molecular formula C15H11ClN2O B15247826 1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone

1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone

Cat. No.: B15247826
M. Wt: 270.71 g/mol
InChI Key: LIGBNUZCJGECMR-UHFFFAOYSA-N
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Description

1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound features a naphthalene ring substituted with a chlorine atom and an imidazole ring attached via an ethanone linker. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone typically involves the following steps:

    Starting Materials: 4-chloronaphthalene and 1H-imidazole.

    Reaction: The reaction between 4-chloronaphthalene and 1H-imidazole can be facilitated by using a suitable base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways: It may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromonaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Methylnaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-(4-Chloronaphthalen-1-yl)-2-(1h-imidazol-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

1-(4-chloronaphthalen-1-yl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C15H11ClN2O/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(19)9-18-8-7-17-10-18/h1-8,10H,9H2

InChI Key

LIGBNUZCJGECMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)CN3C=CN=C3

Origin of Product

United States

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